An In-depth Technical Guide to Nonahexacontanoic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to Nonahexacontanoic Acid: Properties, Synthesis, and Applications
Abstract
Nonahexacontanoic acid (C69:0) is an ultra-long-chain saturated fatty acid that, due to its formidable carbon backbone, possesses unique physicochemical properties. This technical guide provides a comprehensive overview of its chemical and physical characteristics, methodologies for its synthesis and analysis, and explores its potential applications for researchers in material science and drug development. While experimental data for this specific molecule is scarce, this paper synthesizes information from analogous very-long-chain fatty acids (VLCFAs) to provide robust, scientifically grounded insights. We detail established analytical workflows, including derivatization for mass spectrometry, and present a representative synthetic protocol. Furthermore, this guide discusses the challenges and opportunities presented by its extreme lipophilicity and solid-state nature, positioning nonahexacontanoic acid as a molecule of interest for creating highly stable, hydrophobic materials and novel lipid-based therapeutic systems.
Introduction: The Frontier of Very-Long-Chain Fatty Acids
Very-long-chain fatty acids (VLCFAs), typically defined as fatty acids with 22 or more carbon atoms, are crucial components in various biological and industrial systems.[1] They serve as precursors for complex lipids, such as ceramides and sphingolipids, and are integral to the formation of protective hydrophobic barriers like plant cuticular waxes.[1][2] Nonahexacontanoic acid, with its 69-carbon chain, represents an extreme example of a VLCFA. Its properties are dominated by its massive, non-polar alkyl chain, leading to distinct behaviors compared to more common shorter-chain fatty acids. Understanding these properties is essential for harnessing its potential in advanced applications.
Physicochemical Properties
Direct experimental data for nonahexacontanoic acid is limited. The properties presented below are a combination of computed values from reliable chemical databases and expert extrapolations based on well-established trends observed in homologous series of saturated fatty acids.
Identifiers and Molecular Structure
| Property | Value | Source |
| IUPAC Name | Nonahexacontanoic acid | PubChem |
| CAS Number | 40710-32-5 | PubChem |
| Molecular Formula | C₆₉H₁₃₈O₂ | LookChem |
| Molecular Weight | 999.85 g/mol | LookChem |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)O | LookChem |
| InChIKey | KTUPKHQFSAAMEE-UHFFFAOYSA-N | PubChem |
Predicted and Estimated Physical Properties
Saturated fatty acids exhibit predictable trends in their physical properties, primarily driven by the increasing strength of van der Waals forces as the alkyl chain lengthens.[3]
| Property | Value (Predicted/Estimated) | Causality and Insights |
| Melting Point | > 110 °C (Estimated) | The melting points of saturated fatty acids increase with chain length. For example, Dotriacontanoic acid (C32:0) melts at 95-96 °C.[4] Nonahexacontanoic acid, being more than twice as long, will have significantly stronger intermolecular forces, leading to a much higher melting point. It exists as a waxy solid at room temperature.[5] |
| Boiling Point | 556.7 °C at 760 mmHg (Predicted) | This predicted value should be treated with caution. VLCFAs have extremely low vapor pressure and typically decompose at high temperatures before their boiling point at atmospheric pressure can be reached.[5] |
| Solubility | Insoluble in water. Soluble in hot, non-polar organic solvents (e.g., chloroform, toluene, hexane). | The long, hydrophobic alkyl chain overwhelmingly dominates the molecule's character, rendering it insoluble in polar solvents like water.[6] To overcome the strong crystal lattice energy, heating is required for dissolution even in non-polar organic solvents.[7] |
| Density | 0.86 g/cm³ (Predicted) | Consistent with long-chain hydrocarbons. |
| pKa | 4.78 ± 0.10 (Predicted) | The acidity of the carboxylic acid group is largely independent of the chain length for long-chain fatty acids. |
Computed Molecular Descriptors
These descriptors are valuable for computational modeling in drug design and material science.
| Descriptor | Value | Source |
| XLogP3 | 35.1 | PubChem |
| Hydrogen Bond Donor Count | 1 | LookChem |
| Hydrogen Bond Acceptor Count | 2 | LookChem |
| Rotatable Bond Count | 67 | LookChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
Chemical Reactivity and Handling
Core Reactivity
Nonahexacontanoic acid undergoes the typical reactions of a carboxylic acid, primarily centered around the -COOH functional group.[8][9]
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Salt Formation: Reacts with bases (e.g., NaOH, KOH) to form the corresponding nonahexacontanoate salt. This conversion can dramatically increase its solubility in water.[9][10]
-
Esterification: Reacts with alcohols in the presence of an acid catalyst (e.g., H₂SO₄) or under microwave irradiation to form esters.[8] Given the waxy, solid nature of the acid, this reaction requires high temperatures and dissolution in a non-polar, high-boiling solvent.
-
Reduction: The carboxylic acid group can be reduced to a primary alcohol (1-nonahexacontanol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Amidation: Can be converted to amides by reaction with amines, often requiring activation to an acid chloride or the use of coupling agents.[8]
The primary challenge in working with nonahexacontanoic acid is its physical state. Its high melting point and poor solubility necessitate the use of high-boiling point, non-polar solvents and elevated reaction temperatures.
Safety and Handling
-
Personal Protective Equipment (PPE): Standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves, should be worn.
-
Inhalation: As a high molecular weight, non-volatile solid, it poses a minimal inhalation risk at room temperature.
-
Skin/Eye Contact: May cause mechanical irritation. As an acid, it could be corrosive upon prolonged contact or to sensitive tissues. In case of contact, wash the affected area with plenty of water.[11]
-
Storage: Store in a cool, dry place in a well-sealed container.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Synthesis and Characterization
Representative Synthesis Protocol
Specific synthesis routes for nonahexacontanoic acid are not published. However, a common strategy for creating VLCFAs is through the coupling of two smaller, functionalized alkyl chains.[4] The following is a representative, multi-step protocol based on established organic chemistry principles.
Workflow: Synthesis of Nonahexacontanoic Acid
Caption: Representative workflow for the synthesis of Nonahexacontanoic Acid.
Step-by-Step Methodology:
-
Grignard Reagent Preparation: 1-Bromotetratriacontane (C34) is reacted with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) to form the corresponding Grignard reagent, tetratriacontylmagnesium bromide.
-
Alkyne Coupling: The prepared Grignard reagent is added slowly to a solution of a protected C35 terminal alkyne alcohol (e.g., 35-(tetrahydropyran-2-yloxy)pentatriacont-1-yne) in THF, using a copper(I) iodide catalyst. This forms the C69 internal alkyne with a protected terminal alcohol.
-
Hydrogenation: The resulting C69 alkyne is hydrogenated using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This reduces the triple bond to a saturated alkyl chain, yielding the protected C69 alcohol.
-
Deprotection: The tetrahydropyranyl (THP) protecting group is removed under mild acidic conditions (e.g., using p-toluenesulfonic acid in methanol) to yield 1-nonahexacontanol.
-
Oxidation: The primary alcohol, 1-nonahexacontanol, is oxidized to the corresponding carboxylic acid using a strong oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid).
-
Purification: The final product, nonahexacontanoic acid, is purified from the reaction mixture. This typically involves extraction and recrystallization from a suitable hot organic solvent.
Analytical Characterization
Due to its low volatility, direct analysis by gas chromatography (GC) is not feasible. A derivatization step is mandatory.
Workflow: Analytical Characterization of VLCFAs
Caption: Standard analytical workflows for Very-Long-Chain Fatty Acids.
Protocol 1: GC-Mass Spectrometry (GC-MS) Analysis
-
Derivatization to FAME: The sample containing nonahexacontanoic acid is converted to its fatty acid methyl ester (FAME). A common method is to heat the sample with 14% boron trifluoride in methanol (BF₃-methanol) or 5% methanolic HCl at 60-100°C.[8]
-
Extraction: After cooling, the FAME is extracted from the reaction mixture into a non-polar solvent like hexane.
-
GC-MS Injection: The hexane extract is injected into a GC-MS system. The high temperature of the GC inlet vaporizes the FAME, which is then separated on the column based on its boiling point and subsequently detected by the mass spectrometer.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: The underivatized acid is dissolved in a suitable organic solvent mixture, often chloroform/methanol.
-
LC Separation: The sample is injected onto a reverse-phase column (e.g., C8 or C18) and eluted with a gradient of organic solvents.
-
MS Detection: The eluent is directed to an electrospray ionization (ESI) source, typically operating in negative ion mode to detect the deprotonated molecule [M-H]⁻. This method is highly sensitive and avoids the need for derivatization.[12]
Expected Spectroscopic Signatures:
-
¹³C NMR: In a suitable deuterated solvent (e.g., CDCl₃, potentially heated), the spectrum would show characteristic peaks: a signal for the carbonyl carbon (~180 ppm), a signal for the α-carbon (~34 ppm), a large, intense signal for the bulk methylene (-CH₂-) carbons (~29 ppm), and a signal for the terminal methyl (-CH₃) carbon (~14 ppm).[12][13]
-
Mass Spectrometry (as FAME): The electron ionization (EI) mass spectrum of the methyl ester would show a molecular ion peak (M⁺) and characteristic fragmentation patterns for long-chain esters.
Potential Applications in Research and Drug Development
While no specific applications for nonahexacontanoic acid have been documented, its unique properties make it a candidate for several advanced applications, drawing parallels from other VLCFAs.
-
Drug Delivery Systems: Fatty acids are used to create lipid-based drug delivery systems.[14][15] Nonahexacontanoic acid could be used to synthesize highly stable, hydrophobic polymers or solid lipid nanoparticles (SLNs). These could serve as carriers for hydrophobic drugs, potentially offering very slow, controlled release profiles due to the low degradability and high packing efficiency of the C69 chains.[15][16]
-
Prodrug Formulation: Covalently attaching a drug molecule to nonahexacontanoic acid (lipidization) could dramatically alter its pharmacokinetic profile. This strategy is used to increase a drug's half-life, improve its association with serum albumin, and enhance its penetration into lipid-rich tissues.[16]
-
High-Performance Lubricants and Waxes: Wax esters, formed from a fatty acid and a long-chain alcohol, are valuable industrial products used in cosmetics, pharmaceuticals, and as specialty lubricants.[17] Esterifying nonahexacontanoic acid with a very-long-chain alcohol would produce a wax ester with a very high melting point and exceptional thermal stability, suitable for high-temperature applications.[2][17]
-
Material Science: Its extreme hydrophobicity makes it a candidate for creating superhydrophobic coatings and waterproof materials.
Conclusion
Nonahexacontanoic acid stands as a model molecule for exploring the physical and chemical limits of long-chain aliphatic compounds. While its direct application is currently theoretical, the principles governing its behavior are well-understood. For researchers and drug development professionals, its value lies in its potential as a building block for creating materials and therapeutic systems where extreme hydrophobicity, thermal stability, and slow degradation are paramount. The synthetic and analytical protocols outlined in this guide provide a framework for scientists to begin exploring the untapped potential of this ultra-long-chain fatty acid.
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